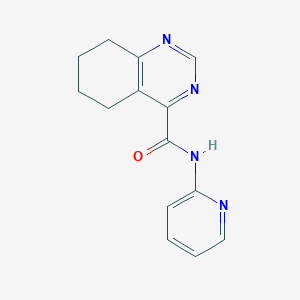

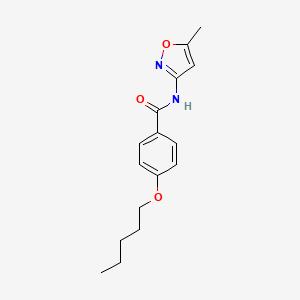

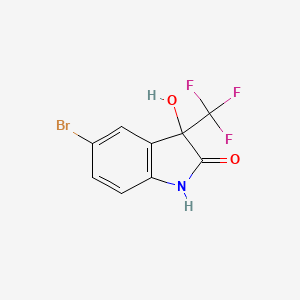

2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dimethyl-3-oxido-1H-imidazol-1-yl)-4-methylpentanoic acid, commonly referred to as DMOMP, is an organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid found in nature and is used as a building block in the synthesis of molecules. DMOMP is a versatile compound and has been used in a variety of research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

Chemical Interactions and Formation

- Methylglyoxal Formation and Detection : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various compounds including 2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid through enzymatic and nonenzymatic reactions. These compounds are associated with diabetes and neurodegenerative diseases complications, and MG can be quantified by HPLC or GC methods after derivatization with diamino derivatives of benzene and naphthalene, cysteamine, and others (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Analytical Methods

- Synthesis of Dimethyl Derivatives for Herbicide Analysis : The dimethyl derivatives of various imazaquin, imazapyr, and related compounds, including 2-[4,5-dihydro-1,4-dimethyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl benzoic acid, have been synthesized for developing gas chromatographic methods for analyzing imidazolinone herbicides in water, soybean, and soil (Anisuzzaman et al., 2000).

Bioorganic Chemistry

- Inhibition of Nitric Oxide Synthases : S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and related compounds have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases. These inhibitors interact with the binding site for the natural substrate, providing insights into structure-activity relationships for azoles (Ulhaq et al., 1998).

Crystallography and Structural Chemistry

- Synthesis and Crystal Structures of Conglomerates : The novel conglomerates obtained from the crystallization of racemic 2,5-dioxohexahydroimidazo[4,5-d]imidazole-1(2H)-yl)-3-methylbutanoic acids showed differences in molecular geometry, leading to insights into non-centrosymmetric space group crystal structures (Baranov, Vol'khina, & Kravchenko, 2021).

properties

IUPAC Name |

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-7(2)5-10(11(14)15)12-6-13(16)9(4)8(12)3/h6-7,10H,5H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAGWYXCCVYCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C(CC(C)C)C(=O)O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465357.png)

![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465360.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide](/img/structure/B2465361.png)

![4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2465364.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2465368.png)

![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2465374.png)